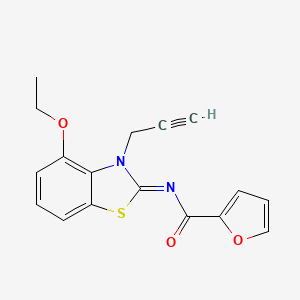![molecular formula C17H19NO3S B2632171 [(3-Ethyl-4-methoxyphenyl)sulfonyl]indoline CAS No. 873588-42-2](/img/structure/B2632171.png)
[(3-Ethyl-4-methoxyphenyl)sulfonyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[(3-Ethyl-4-methoxyphenyl)sulfonyl]indoline” is a chemical compound with the molecular formula C17H19NO3S and a molecular weight of 317.4. It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs .
Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . The specific molecular structure of “[(3-Ethyl-4-methoxyphenyl)sulfonyl]indoline” is not detailed in the retrieved papers.科学的研究の応用
Antioxidant Activity and Analytical Methods
- Analytical Methods for Antioxidant Activity : A comprehensive review of tests used to determine antioxidant activity highlighted the importance of spectrophotometry-based assays, such as the ABTS and DPPH tests, for analyzing the antioxidant capacity of complex samples, including potentially those containing sulfonyl indoline derivatives. These methods are crucial for assessing the kinetics of reactions involving antioxidants and could be applicable to evaluating the antioxidant properties of “[(3-Ethyl-4-methoxyphenyl)sulfonyl]indoline” derivatives (I. Munteanu & C. Apetrei, 2021; I. Ilyasov et al., 2020).
Environmental Safety and Microbial Degradation
- Environmental Safety of Surfactants : A study covering over 250 research articles on the environmental properties, fate, and toxicity of surfactants, including sulfonate derivatives, provided insights into the risk assessments for chemicals with wide dispersive use. This research can inform the environmental impact assessment of sulfonyl indoline derivatives, particularly in their potential role as surfactants (C. Cowan-Ellsberry et al., 2014).
Drug Synthesis and Impurities
- Synthesis of Omeprazole and Pharmaceutical Impurities : A review focused on the synthesis of omeprazole, a proton pump inhibitor, emphasized the role of sulfonyl and sulfone derivatives in creating pharmaceutical impurities. This highlights the relevance of sulfonyl indoline derivatives in synthesizing and potentially improving the safety profile of drugs by minimizing impurities (S. Saini et al., 2019).
Medicinal Chemistry and Biological Activities
- Sulfonamides in Medicinal Chemistry : Sulfonamides, including possibly sulfonyl indoline derivatives, have a rich history of medicinal use with applications spanning antibacterial, antifungal, and antitumor activities. The structural diversity afforded by sulfonamide chemistry is critical for developing new therapeutic agents (Helloana Azevedo-Barbosa et al., 2020).
作用機序
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.
Mode of Action
The interaction of indole derivatives with their targets often results in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the targets of the specific indole derivative. For example, some indole derivatives have been found to have antiviral activity, suggesting they may interact with pathways involved in viral replication .
Result of Action
The molecular and cellular effects of indole derivatives can vary widely depending on their specific targets and mode of action. Some indole derivatives have been found to have antiviral activity, suggesting they may inhibit viral replication .
特性
IUPAC Name |
1-(3-ethyl-4-methoxyphenyl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-3-13-12-15(8-9-17(13)21-2)22(19,20)18-11-10-14-6-4-5-7-16(14)18/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCSYUYNCNVJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Ethyl-4-methoxyphenyl)sulfonyl]indoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide](/img/structure/B2632090.png)


![Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2632096.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B2632102.png)
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethylpropanamide](/img/structure/B2632103.png)


![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (2S)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoate](/img/structure/B2632107.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2632108.png)

